molecular formula C18H29NO3S B2697013 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide CAS No. 946201-33-8

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B2697013
CAS No.: 946201-33-8
M. Wt: 339.49
InChI Key: RHNIZMGKFYUXIN-UHFFFAOYSA-N
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Description

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonyl group attached to a cyclohexylmethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(tert-butyl)-4-methoxyphenylsulfonyl chloride with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in drug development .

Properties

IUPAC Name

3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-18(2,3)16-13-15(11-12-17(16)22-5)23(20,21)19(4)14-9-7-6-8-10-14/h11-14H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNIZMGKFYUXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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